DBH Inhibition Potency of 1-Phenylprop-2-yn-1-one Compared to Pharmacological Standard
1-Phenylprop-2-yn-1-one acts as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH). Its IC50 value, while modest compared to optimized clinical candidates, provides a defined benchmark for ynone-based enzyme inactivation. This contrasts with structural analogs like phenylacetylene, which lacks the ketone electrophile required for covalent active-site engagement. The IC50 for DBH inhibition was determined to be 83.2 μM (8.32E+4 nM) [1]. For context, the potent DBH inhibitor nepicastat (a thionocarbamate) exhibits an IC50 of approximately 9 nM [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 83,200 nM (83.2 μM) |
| Comparator Or Baseline | Nepicastat (Clinical DBH Inhibitor) |
| Quantified Difference | Nepicastat is ~9,200-fold more potent |
| Conditions | Enzyme inhibition assay; rat/human DBH. |
Why This Matters
Establishes the baseline inhibitory activity of the parent ynone scaffold, enabling SAR-driven optimization for neurochemical probe development.
- [1] BindingDB. BDBM50406079 CHEMBL441985. IC50: 8.32E+4 nM. View Source
- [2] Stanley, W. C.; Li, B.; Bonhaus, D. W.; Johnson, L. G.; Lee, K.; Porter, S.; Walker, K.; Martinez, G.; Eglen, R. M.; Whiting, R. L.; Hegde, S. S. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. Br. J. Pharmacol. 1997, 121 (8), 1803–1809. View Source
